4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline
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Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a propylaniline moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Nitration: The nitro group can be introduced through a nitration reaction, typically involving the reaction of the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The propylaniline moiety can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The oxadiazole ring and methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: This compound shares the oxadiazole and methoxyphenyl groups but differs in the presence of a butanoic acid moiety instead of the nitro and propylaniline groups.
1,2,4-Oxadiazole Derivatives: Various derivatives of 1,2,4-oxadiazole exist, each with different substituents that confer unique properties and applications.
Uniqueness
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a propylaniline moiety distinguishes it from other oxadiazole derivatives, potentially enhancing its utility in medicinal and materials science applications.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-10-19-15-9-6-13(11-16(15)22(23)24)18-20-17(21-26-18)12-4-7-14(25-2)8-5-12/h4-9,11,19H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKSVHQLZFZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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